Cyclo(grgdspa)

Description

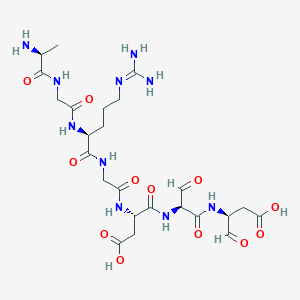

Cyclo(GRGDSPA) is a cyclic heptapeptide with the sequence Gly-Arg-Gly-Asp-Ser-Pro-Ala (main chain cyclization) and a molecular formula of C₂₅H₄₀N₁₀O₁₀ (molecular weight: ~640.65) . It contains the Arg-Gly-Asp (RGD) motif, a critical integrin-binding sequence found in extracellular matrix proteins like fibronectin and vitronectin. Cyclization enhances its proteolytic stability and bioactivity compared to linear analogs .

Key properties include:

- CAS No.: 128857-77-2

- Conformation: NMR studies reveal a β-turn structure in the RGDS segment, essential for binding to integrins like αvβ3 and αIIbβ3 .

- Activity: Inhibits platelet aggregation (IC₅₀ = 0.223 µM for platelet binding; IC₅₀ = 32 µM for thrombin-induced aggregation) but is less potent than native fibronectin in this role .

- Selectivity: Preferentially blocks cell adhesion to vitronectin (αvβ3-dependent) over fibronectin (α5β1-dependent) .

Properties

CAS No. |

138749-61-8 |

|---|---|

Molecular Formula |

C24H38N10O12 |

Molecular Weight |

658.6 g/mol |

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H38N10O12/c1-11(25)20(43)29-7-16(37)32-13(3-2-4-28-24(26)27)21(44)30-8-17(38)33-14(6-19(41)42)22(45)34-15(10-36)23(46)31-12(9-35)5-18(39)40/h9-15H,2-8,25H2,1H3,(H,29,43)(H,30,44)(H,31,46)(H,32,37)(H,33,38)(H,34,45)(H,39,40)(H,41,42)(H4,26,27,28)/t11-,12-,13-,14-,15-/m0/s1 |

InChI Key |

QSJSRXUJAVCFJQ-YTFOTSKYSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC(=O)O)C=O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |

Other CAS No. |

138749-61-8 |

sequence |

AGRGDXD |

Synonyms |

cyclo(Gly-Arg-Gly-Asp-Ser-Asp-Ala) cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) cyclo(GRGDSPA) |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

The process begins with Rink Amide MBHA resin, a polystyrene-based support optimized for amide bond formation. The resin’s amine-reactive groups facilitate covalent attachment of the C-terminal alanine residue via Fmoc-Ala-OH activation. Swelling in dimethylformamide (DMF) precedes coupling to ensure optimal reagent penetration.

Iterative Fmoc Deprotection and Amino Acid Coupling

Each amino acid (Gly, Arg, Asp, Ser, Pro) is sequentially added using Fmoc chemistry. Deprotection of the Fmoc group is achieved with 20% piperidine in DMF, exposing the amine for subsequent coupling. Activation of Fmoc-protected amino acids employs hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in a 1:2 molar ratio. Coupling reactions proceed for 1–2 hours under nitrogen, with Kaiser tests confirming completion.

Spacer and Functionalization

A lysine-glycine-glycine (KGG) spacer is incorporated to enhance conformational flexibility. Palmitic acid anchors are introduced at the lysine ε-amine via esterification, enabling later liposomal integration. This step requires orthogonal protection (e.g., Alloc for lysine side chains) to prevent undesired reactions.

Cyclization Strategies for GRGDSPA

Cyclization of the linear peptide is critical for stabilizing the RGD motif’s bioactive conformation. While the provided sources focus on linear derivatives, standard cyclization techniques are inferred from peptide chemistry best practices.

Head-to-Tail Cyclization

The N-terminal glycine and C-terminal alanine are linked using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dilute DMF (0.1–1 mM peptide concentration). High dilution minimizes intermolecular reactions, favoring intramolecular cyclization. Reaction progress is monitored via HPLC, with typical yields of 60–70%.

Oxidative Disulfide Bond Formation (If Applicable)

For peptides containing cysteine residues, cyclization via disulfide bonds is viable. However, GRGDSPA lacks cysteine, necessitating head-to-tail methods.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified using reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The linear GRGDSPA elutes at ~15 minutes under 20–40% acetonitrile. Cyclo(GRGDSPA) exhibits increased hydrophobicity, requiring ~25–45% acetonitrile.

Mass Spectrometry (LC-MS)

LC-MS confirms molecular weights (linear GRGDSPA: [M+H]+ = 674.8 Da; Cyclo(GRGDSPA): [M+H]+ = 656.8 Da). Discrepancies >0.1 Da trigger re-analysis.

Optimization of Synthesis Parameters

Central Composite Design (CCD) for Encapsulation Efficiency

While the cited study optimized liposomal encapsulation, its CCD framework informs peptide synthesis. Key factors include:

Table 1. Central Composite Design Variables and Ranges

| Variable | Low | Center | High |

|---|---|---|---|

| Freeze/Thaw Cycles | 3 | 5.5 | 8 |

| Peptide (µmol) | 1.65 | 2.7 | 3.75 |

| DSPC (mM) | 6.25 | 7 | 7.75 |

| Cholesterol (mM) | 1.87 | 2.75 | 3.62 |

Scale-Up Considerations

Solvent Management

Chloroform and DMF volumes are reduced 10-fold in pilot-scale syntheses to minimize waste. Thin-film evaporation for liposomal preparation is adapted to rotary evaporators with ≥50 mL/min vacuum rates.

Quality Control

Batch consistency is validated via ζ-potential measurements (-30 mV ± 2 at pH 7.4) and TEM imaging to confirm liposomal morphology (50–100 nm diameter).

Analytical Data and Validation

Chemical Reactions Analysis

Types of Reactions

Cyclo(grgdspa) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: Replacement of one functional group with another, often facilitated by reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, cyclo(grgdspa) serves as a model compound for studying peptide synthesis and cyclization reactions. Its unique cyclic structure allows researchers to explore conformational stability and flexibility in peptides, which are critical for understanding peptide behavior in biological systems.

Biology

Cyclo(grgdspa) has been investigated for its interactions with cell surface receptors, particularly in relation to cell adhesion and signaling pathways. The peptide's RGDS sequence is known to mediate binding to integrins, which are crucial for cell attachment and migration. Notably, studies have shown that cyclo(grgdspa) retains a beta-turn conformation essential for its biological activity .

Key Biological Findings:

- Cyclo(grgdspa) effectively inhibits vitronectin binding to activated platelets, suggesting potential applications in anti-thrombotic therapies .

- It demonstrates selective binding affinity towards αvβ3 integrin, which is overexpressed in various cancers, making it a candidate for targeted cancer therapy .

Medicine

In the medical field, cyclo(grgdspa) is being explored for its therapeutic potential. Its ability to modulate cell adhesion can be leveraged in developing treatments for conditions such as thrombosis and cancer.

Case Studies:

- Anti-Thrombotic Applications: Research indicates that cyclo(grgdspa) can inhibit platelet aggregation by blocking vitronectin interactions, providing a basis for developing new anti-thrombotic agents .

- Cancer Therapeutics: The selective targeting of αvβ3 integrin by cyclo(grgdspa) has been linked to enhanced tumor uptake and reduced liver accumulation, indicating its potential as a drug delivery vehicle in cancer treatment .

Industry

In industrial applications, cyclo(grgdspa) is utilized in the development of novel biomaterials and drug delivery systems. Its structural properties make it suitable for creating biocompatible materials that can interact favorably with biological tissues.

Comparative Data Table

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Chemistry | Model compound for peptide synthesis | Advances in peptide chemistry |

| Biology | Inhibits vitronectin binding; binds αvβ3 integrin | Implications for cell adhesion studies |

| Medicine | Anti-thrombotic effects; cancer targeting | Development of new therapies |

| Industry | Use in biomaterials; drug delivery systems | Innovations in medical devices |

Mechanism of Action

The mechanism of action of Cyclo(grgdspa) involves its interaction with specific molecular targets, such as cell surface receptors. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways that lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Cyclic RGD Peptides

Cyclic RGD peptides vary in sequence length, flanking residues, and modifications, leading to differences in integrin specificity, affinity, and biological applications. Below is a detailed comparison:

Structural and Functional Differences

Key Insights from Comparisons

Potency and Selectivity: Cilengitide and Cyclo(RGDyK) exhibit higher potency (nanomolar IC₅₀) for αvβ3 inhibition compared to Cyclo(GRGDSPA) (micromolar range) . This is attributed to N-methylation and D-amino acids in Cilengitide, which enhance metabolic stability and binding affinity . Cyclo(GRGDSPA) shows broader integrin targeting (αvβ3 and αIIbβ3), making it suitable for platelet-related studies but less selective than Cilengitide .

Structural Determinants of Activity :

- Flanking residues : Gly or Ala residues adjacent to RGD in Cyclo(GRGDSPA) act as spacers, optimizing the β-turn conformation for integrin binding .

- Ring size : Heptapeptides (e.g., Cyclo(GRGDSPA)) may have different conformational constraints compared to pentapeptides (e.g., Cilengitide), affecting target engagement .

Biological Applications: Cyclo(GRGDSPA): Used in anti-thrombosis research due to its dual αvβ3/αIIbβ3 activity . G-Pen-GRGDSPCA: Outperforms Cyclo(GRGDSPA) in vasodilation studies, likely due to enhanced α5β1 binding .

Comparison with Non-RGD Cyclic Peptides

Cyclo(GRGDSPA) belongs to the RGD family, but other cyclic peptides with distinct sequences exhibit different bioactivities:

Diketopiperazines (DKPs)

- Cyclo(Leu-Leu) and Cyclo(Ile-Pro) : Isolated from Streptomyces spp., these DKPs show cytotoxicity (e.g., against K562 cells) but lack integrin-targeting activity .

Coumarin-Based Cyclic Compounds

- Mammea cyclo E/F : Structurally distinct coumarin derivatives with anti-cancer activity but unrelated to integrin pathways .

Critical Analysis of Limitations and Advantages

Q & A

What are the established protocols for synthesizing Cyclo(GRGDSPa) with high yield and minimal side products?

Basic Research Question

Solid-phase peptide synthesis (SPPS) is the standard method for linear peptide assembly, followed by cyclization via chemical ligation (e.g., thiol-ene or click chemistry). To minimize side products, optimize cyclization pH (6.5–7.5) and temperature (25–37°C). Post-cyclization, reverse-phase HPLC with C18 columns is critical for purification, using gradient elution (5–95% acetonitrile in 0.1% TFA). Yield improvements (>70%) are achievable by incorporating microwave-assisted synthesis for linear chain elongation .

How can researchers characterize the purity and structural integrity of Cyclo(GRGDSPa) post-synthesis?

Basic Research Question

Use LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight and detect impurities. For structural validation, circular dichroism (CD) spectroscopy assesses secondary structure stability in aqueous buffers (e.g., PBS). NMR (1H and 13C) resolves cyclic conformation, particularly for arginine-glycine-aspartic acid (RGD) motif orientation. Quantify purity via integration of HPLC chromatogram peaks, targeting ≥95% purity for in vitro studies .

How should experimental designs be structured to assess Cyclo(GRGDSPa)’s bioactivity in cell adhesion assays?

Advanced Research Question

Adopt a multi-arm design comparing Cyclo(GRGDSPa) against linear RGD peptides and negative controls (e.g., scrambled sequences). Use integrin-specific cell lines (e.g., HUVECs for αvβ3 integrin). Quantify adhesion via fluorescence-labeled cells in 96-well plates coated with peptide solutions (1–100 μM). Include blocking antibodies (e.g., anti-αvβ3) to validate integrin specificity. Statistical analysis requires ANOVA with post-hoc Tukey tests to address variability between replicates .

What methodologies resolve contradictions in reported binding affinities of Cyclo(GRGDSPa) across studies?

Advanced Research Question

Contradictions often arise from buffer composition (e.g., divalent cations affecting integrin binding) or cell type variability. Use surface plasmon resonance (SPR) to measure kinetic constants (Ka, Kd) under standardized conditions (e.g., 1 mM Mn²⁺ for integrin activation). Cross-validate with competitive ELISA using immobilized integrins. Meta-analysis of published data should stratify results by experimental parameters (e.g., pH, temperature) to identify confounding variables .

What strategies optimize Cyclo(GRGDSPa) stability in physiological environments for in vivo applications?

Advanced Research Question

To enhance serum stability, modify backbone residues with D-amino acids (e.g., D-Ala substitution) or PEGylate the cyclic structure. Encapsulation in PLGA nanoparticles (100–200 nm) prolongs half-life by reducing enzymatic degradation. Validate stability via mass spectrometry after incubation in 50% fetal bovine serum (37°C, 24h). For pharmacokinetics, use radiolabeled peptides (e.g., ¹²⁵I) in rodent models to track clearance rates .

How should researchers statistically analyze dose-response data for Cyclo(GRGDSPa) in functional assays?

Advanced Research Question

Apply nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Use bootstrap resampling (1,000 iterations) to estimate confidence intervals for small sample sizes. For multi-experiment comparisons, normalize data to positive controls (e.g., 100% adhesion with fibronectin) and apply mixed-effects models to account for inter-experiment variability. Report effect sizes (Cohen’s d) alongside p-values .

What controls are essential for validating Cyclo(GRGDSPa) specificity in competitive binding assays?

Basic Research Question

Include three controls:

Blocking control : Pre-incubate cells with excess linear RGD peptide to confirm competition.

Negative peptide : Use Cyclo(GRADSPa) (alanine substitution) to rule out nonspecific binding.

Integrin-knockout cells : CRISPR-edited lines (e.g., αvβ3-deficient) to verify target dependency.

Quantify binding via flow cytometry with fluorescently tagged peptides .

How can computational modeling enhance the design of Cyclo(GRGDSPa) derivatives?

Advanced Research Question

Use molecular docking (e.g., AutoDock Vina) to predict RGD-integrin binding poses. Prioritize derivatives with lower binding energy (<−8 kcal/mol). Validate with molecular dynamics (MD) simulations (50 ns trajectories) to assess complex stability. Machine learning models (e.g., random forests) can predict solubility and toxicity from peptide sequence features (e.g., hydrophobicity, charge) .

What are the ethical considerations for in vivo studies using Cyclo(GRGDSPa) in disease models?

Advanced Research Question

Adhere to ARRIVE 2.0 guidelines for animal studies. Justify sample sizes via power analysis to minimize unnecessary subjects. For tumor models, monitor endpoints (e.g., tumor volume ≤1.5 cm³) to avoid undue suffering. Include sham-treated controls to isolate peptide effects. All protocols require institutional ethics board approval, with transparency in reporting adverse events .

What parameters should guide adsorption studies of Cyclo(GRGDSPa) on biomaterial surfaces?

Basic Research Question

Measure adsorption kinetics via quartz crystal microbalance with dissipation (QCM-D) at varying pH (5.0–7.4) and ionic strengths (0.01–0.15 M NaCl). Surface plasmon resonance (SPR) quantifies binding density (RU/ng·cm²). For biofunctionalization, optimize peptide concentration (10–100 μg/mL) and incubation time (1–4h) on polymers (e.g., PEG hydrogels). Validate via XPS (X-ray photoelectron spectroscopy) to confirm surface coverage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.